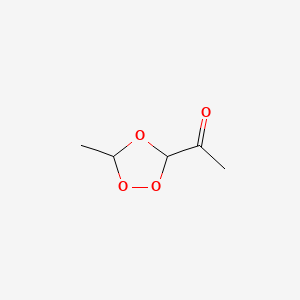
1-(5-Methyl-1,2,4-trioxolan-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1,2,4-trioxolan-3-yl)ethanone typically involves the reaction of a suitable precursor with an oxidizing agent. One common method involves the reaction of a ketone with hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
化学反应分析
Types of Reactions
1-(5-Methyl-1,2,4-trioxolan-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .
科学研究应用
作用机制
The mechanism of action of 1-(5-Methyl-1,2,4-trioxolan-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form reactive intermediates that can interact with cellular components, leading to various biological effects. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or interfere with essential enzymatic processes .
相似化合物的比较
Similar Compounds
1-(5-Methyl-1-phenyl-1,2,3-triazol-4-yl)ethanone: This compound shares a similar trioxolane structure but with different substituents, leading to distinct chemical and biological properties.
1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another compound with a similar core structure but different functional groups, resulting in unique applications and reactivity.
Uniqueness
1-(5-Methyl-1,2,4-trioxolan-3-yl)ethanone is unique due to its specific substitution pattern and the presence of the trioxolane ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
131250-91-4 |
|---|---|
分子式 |
C5H8O4 |
分子量 |
132.115 |
IUPAC 名称 |
1-(5-methyl-1,2,4-trioxolan-3-yl)ethanone |
InChI |
InChI=1S/C5H8O4/c1-3(6)5-7-4(2)8-9-5/h4-5H,1-2H3 |
InChI 键 |
BXFWVYBUJTULHJ-UHFFFAOYSA-N |
SMILES |
CC1OC(OO1)C(=O)C |
同义词 |
Ethanone, 1-(5-methyl-1,2,4-trioxolan-3-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















